molecular formula C11H14N2S B4287278 N-ethyl-2,3-dihydroindole-1-carbothioamide CAS No. 61589-31-9

N-ethyl-2,3-dihydroindole-1-carbothioamide

Cat. No.: B4287278
CAS No.: 61589-31-9
M. Wt: 206.31 g/mol
InChI Key: JPMTWPFWPLRVDB-UHFFFAOYSA-N
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Description

N-ethyl-2,3-dihydroindole-1-carbothioamide is an organic compound belonging to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound features an indoline core structure with an ethyl group and a carbothioamide functional group, making it a versatile molecule in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2,3-dihydroindole-1-carbothioamide typically involves the reaction of indoline with ethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the indoline nitrogen on the isothiocyanate carbon. The reaction proceeds smoothly at room temperature, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using a continuous flow reactor. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of a continuous flow reactor also minimizes the formation of by-products and reduces the overall reaction time.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2,3-dihydroindole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the carbothioamide group can yield the corresponding amine.

    Substitution: The indoline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated indoline derivatives.

Scientific Research Applications

N-ethyl-2,3-dihydroindole-1-carbothioamide has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex indoline derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: this compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-ethyl-2,3-dihydroindole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The indoline core structure allows for π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

N-ethyl-2,3-dihydroindole-1-carbothioamide can be compared with other indoline derivatives, such as:

    N-methyl-1-indolinecarbothioamide: Similar structure but with a methyl group instead of an ethyl group.

    1-indolinecarboxamide: Lacks the sulfur atom present in the carbothioamide group.

    N-ethyl-1-indolinecarboxamide: Similar structure but with a carbonyl group instead of a carbothioamide group.

Uniqueness: The presence of the carbothioamide group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other indoline derivatives. This functional group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-ethyl-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-2-12-11(14)13-8-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMTWPFWPLRVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406839
Record name ST50833870
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61589-31-9
Record name ST50833870
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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